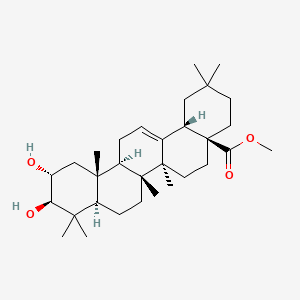

Methyl maslinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl maslinate, also known as this compound, is a natural pentacyclic triterpene ester derived from maslinic acid. Maslinic acid is primarily found in the waxy skin of olives and other plants. This compound has garnered significant attention due to its diverse biological activities, including antitumor, antidiabetic, antioxidant, and cardioprotective properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl maslinate can be synthesized through the esterification of maslinic acid with methanol in the presence of an acid catalyst. A common method involves the use of sulfuric acid or hydrochloric acid as the catalyst. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete esterification .

Industrial Production Methods

Industrial production of maslinic acid methyl ester often involves the extraction of maslinic acid from olive pomace, followed by its esterification. The extraction process includes solvent extraction, purification, and crystallization to obtain pure maslinic acid. The esterification step is then performed using methanol and an acid catalyst under controlled conditions to produce maslinic acid methyl ester in large quantities .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl maslinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or other derivatives.

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Derivatives

Methyl maslinate serves as a precursor for synthesizing various triterpenoid derivatives. It is commonly utilized in chemical reactions to produce substituted esters or other derivatives through oxidation, reduction, and substitution reactions. For instance, it can be transformed into hydroxylated compounds through microbial biotransformation processes involving fungi such as Rhizomucor miehei .

Chemical Reactions

In synthetic organic chemistry, this compound is involved in regioselective hydroxylation reactions, which can enhance its biological activities . The compound's structure allows for modifications that can lead to the discovery of new compounds with improved properties.

Biological Applications

Antitumor Activity

this compound has demonstrated significant antitumor properties. Research indicates that it induces apoptosis in cancer cells by activating both intrinsic and extrinsic apoptotic pathways. This mechanism involves the modulation of various cellular processes, including the inhibition of pro-inflammatory cytokines .

Antioxidant and Anti-inflammatory Effects

The compound exhibits strong antioxidant activity by scavenging reactive oxygen species and enhancing the activity of antioxidant enzymes. Additionally, it has been shown to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6, suggesting its potential in treating inflammatory diseases .

Metabolic Disorders

this compound has been investigated for its role in metabolic disorders, particularly its effects on diabetes and cardiovascular diseases. Its ability to modulate metabolic pathways may provide therapeutic avenues for managing these conditions .

Industrial Applications

Nutraceuticals and Functional Foods

Due to its health-promoting properties, this compound is utilized in developing nutraceuticals and functional foods. Its incorporation into dietary supplements is based on its potential to provide health benefits, including anti-cancer effects and metabolic regulation .

Anticancer Research

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 1 μM, indicating potent antitumor activity .

Biotransformation Studies

Research on the biotransformation of this compound by Rhizomucor miehei revealed that this fungus could produce several metabolites with enhanced biological activities. These findings highlight the potential for using microbial transformation to develop new therapeutic agents from existing compounds .

Comparative Data Table

Mécanisme D'action

Methyl maslinate exerts its effects through multiple molecular targets and pathways:

Antitumor Activity: Induces apoptosis in cancer cells by activating both intrinsic and extrinsic apoptotic pathways. .

Antioxidant Activity: Scavenges reactive oxygen species and enhances the activity of antioxidant enzymes, thereby reducing oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.

Comparaison Avec Des Composés Similaires

Methyl maslinate is unique among triterpenoids due to its diverse biological activities and safety profile. Similar compounds include:

Oleanolic Acid: Another pentacyclic triterpene with similar antitumor and antioxidant properties.

Ursolic Acid: Known for its anti-inflammatory and anticancer activities.

Betulinic Acid: Exhibits antitumor and antiviral properties.

Propriétés

Formule moléculaire |

C31H50O4 |

|---|---|

Poids moléculaire |

486.7 g/mol |

Nom IUPAC |

methyl (4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C31H50O4/c1-26(2)13-15-31(25(34)35-8)16-14-29(6)19(20(31)17-26)9-10-23-28(5)18-21(32)24(33)27(3,4)22(28)11-12-30(23,29)7/h9,20-24,32-33H,10-18H2,1-8H3/t20-,21+,22-,23+,24-,28-,29+,30+,31-/m0/s1 |

Clé InChI |

OTDUGESKRJHFHR-SUXCAEKLSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)OC)C |

SMILES isomérique |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)(C[C@H]([C@@H](C3(C)C)O)O)C |

SMILES canonique |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)OC)C |

Synonymes |

2alpha,3beta-dihydroxyolean-12-en-28-oic acid methyl ester crategolic acid methyl ester maslinic acid methyl ester methyl maslinate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.